

Core Compound Identification and Physicochemical Profile

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Compound of Interest

Compound Name: **Methyl 4-bromo-3-nitrobenzoate**

Cat. No.: **B1363462**

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Methyl 4-bromo-3-nitrobenzoate is a substituted aromatic ester that serves as a critical building block in advanced organic synthesis.^[1] Its unique trifunctional structure—comprising a methyl ester, a bromine atom, and a nitro group—offers multiple reactive sites for constructing complex molecular architectures.^[1]

CAS Number: 2363-16-8^{[1][2]}

Molecular Formula: C₈H₆BrNO₄^{[1][2][3]}

Molecular Weight: 260.04 g/mol ^{[1][2]}

Synonyms: 4-Bromo-3-nitrobenzoic acid methyl ester, Benzoic acid, 4-bromo-3-nitro-, methyl ester.^{[1][2][4][5]}

The compound typically presents as a white to light yellow crystalline powder.^{[1][4]} A summary of its key physicochemical properties is presented below, providing essential data for experimental design and process control.

Property	Value	Source(s)
Melting Point	102-103 °C	[1][5]
Boiling Point	320.9 ± 22.0 °C at 760 mmHg	[1]
Density	~1.7 g/cm ³	[1]
Flash Point	147.9 ± 22.3 °C	[1]
Refractive Index	1.588	[1][5]
Purity	>98.0% (GC)	[4]

Synthesis and Mechanistic Considerations

The primary industrial and laboratory synthesis of **Methyl 4-bromo-3-nitrobenzoate** involves the electrophilic aromatic substitution (nitration) of Methyl 4-bromobenzoate.

Causality of the Synthetic Strategy: The choice of Methyl 4-bromobenzoate as the precursor is deliberate. The bromo (-Br) and methyl ester (-COOCH₃) groups are both electron-withdrawing, deactivating the benzene ring towards electrophilic attack. However, the bromine atom is an ortho, para-director, while the ester group is a meta-director. The nitration occurs at the C-3 position (ortho to the bromine and meta to the ester) due to the directing influence of the bromine atom, which activates this position relative to others.^[6] The reaction is typically carried out using a combination of nitric acid and sulfuric acid, where sulfuric acid acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺).

Nitronium Ion Generation
(HNO₃ + H₂SO₄)

Methyl 4-bromobenzoate

Electrophilic Aromatic
Substitution

Methyl 4-bromo-3-nitrobenzoate

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Caption: Synthesis of **Methyl 4-bromo-3-nitrobenzoate**.

Experimental Protocol: Nitration of Methyl 4-bromobenzoate

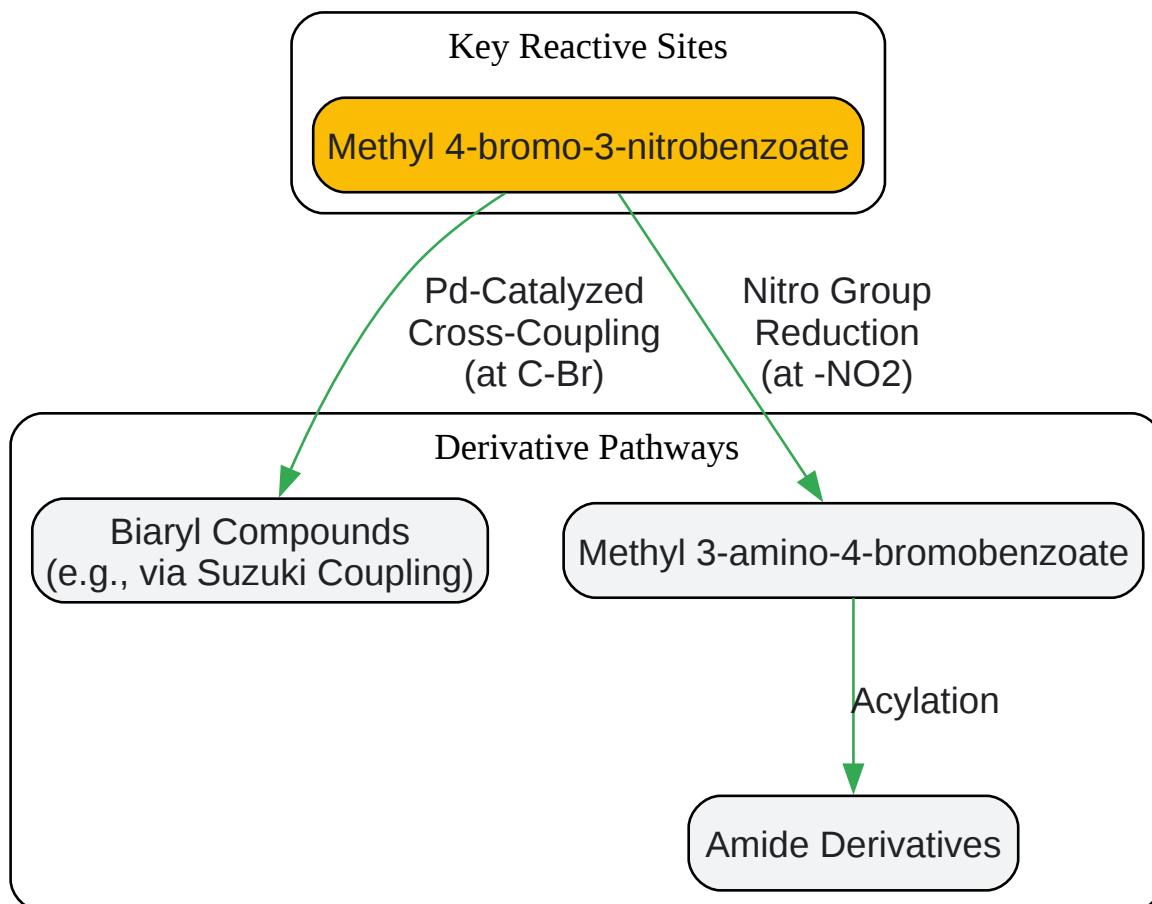
This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale. A thorough risk assessment is mandatory before execution.

- **Reaction Setup:** In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, carefully add Methyl 4-bromobenzoate to concentrated sulfuric acid while cooling in an ice bath to maintain a temperature below 10°C.
- **Nitrating Mixture Preparation:** Separately, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a cooled beaker.
- **Addition:** Add the nitrating mixture dropwise to the solution of Methyl 4-bromobenzoate, ensuring the internal temperature does not exceed 15°C. The rate of addition is critical to control the exothermic reaction and prevent side-product formation.
- **Reaction:** After the addition is complete, allow the reaction mixture to stir at room temperature for several hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
- **Workup:** Once the reaction is complete, pour the mixture slowly over crushed ice with vigorous stirring. The crude product will precipitate as a solid.
- **Purification:** Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and then with a small amount of cold ethanol. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure **Methyl 4-bromo-3-nitrobenzoate**.
- **Validation:** Confirm the identity and purity of the final product using techniques such as ¹H NMR, IR spectroscopy, and melting point analysis.

Applications in Drug Discovery and Development

Methyl 4-bromo-3-nitrobenzoate is not an active pharmaceutical ingredient (API) itself but rather a versatile scaffold for the synthesis of APIs and other complex organic molecules.[\[1\]](#)[\[7\]](#) Its utility stems from the distinct reactivity of its functional groups.

- Palladium-Catalyzed Cross-Coupling: The carbon-bromine bond is a prime site for forming new carbon-carbon or carbon-heteroatom bonds. It readily participates in cornerstone reactions of modern organic synthesis like Suzuki, Heck, and Sonogashira couplings.[1] This allows for the facile introduction of aryl, alkyl, or alkynyl groups, which is a common strategy in building the core structures of many drug candidates.
- Nucleophilic Aromatic Substitution (S_nAr): The presence of the electron-withdrawing nitro group ortho to the bromine atom activates the C-Br bond towards nucleophilic attack, enabling substitutions that might otherwise be difficult.
- Reduction of the Nitro Group: The nitro group can be selectively reduced to an amine (-NH₂) using various reagents (e.g., SnCl₂, H₂/Pd-C).[1] This transformation is pivotal as it introduces a nucleophilic and basic site, opening pathways for amide bond formation, urea synthesis, and the construction of nitrogen-containing heterocycles, which are prevalent motifs in pharmaceuticals.



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Caption: Key transformations of **Methyl 4-bromo-3-nitrobenzoate**.

Analytical and Spectroscopic Data

The structural integrity and purity of **Methyl 4-bromo-3-nitrobenzoate** are confirmed through standard analytical techniques. While detailed spectra are lot-specific, reference data is available through various chemical databases.

Analytical Technique	Expected Observations
¹ H NMR	Signals corresponding to the aromatic protons and the methyl ester protons. The substitution pattern will result in a characteristic splitting pattern in the aromatic region.
IR Spectroscopy	Characteristic absorption bands for the C=O stretch of the ester, the asymmetric and symmetric stretches of the N-O bonds in the nitro group, and C-Br stretching.
Mass Spectrometry	A molecular ion peak corresponding to the compound's molecular weight, along with a characteristic isotopic pattern due to the presence of bromine (⁷⁹ Br and ⁸¹ Br).

Public databases like PubChem and ChemicalBook provide access to reference spectra for this compound.[2][8]

Safety, Handling, and Storage

As a laboratory chemical, **Methyl 4-bromo-3-nitrobenzoate** must be handled with appropriate precautions. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard information.

GHS Hazard Statements:[2]

- H315: Causes skin irritation.
- H319: Causes serious eye irritation.
- H335: May cause respiratory irritation.

Self-Validating Safety Protocol:

- Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[9][10]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[9]
- Handling: Avoid creating dust.[10] Wash hands thoroughly after handling.[9] Avoid contact with skin, eyes, and clothing.
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials.[1][9]
- Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. [9]
- First Aid:
 - Eyes: Immediately rinse with plenty of water for at least 15 minutes. Seek medical attention.[9]
 - Skin: Wash off immediately with plenty of soap and water. If irritation occurs, seek medical advice.[9]
 - Inhalation: Remove to fresh air. If breathing is difficult, seek medical attention.[9]

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